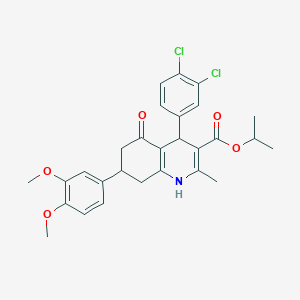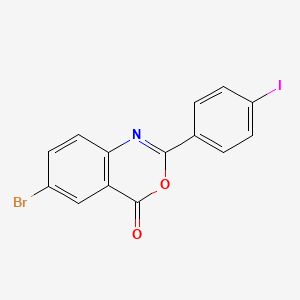![molecular formula C29H23ClN4O3S B11635391 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)
6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos funcionales como grupos ciano, metoxi y clorofenilo, lo que lo convierte en un objeto de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso típicamente comienza con la preparación de compuestos intermedios, que luego se someten a diversas reacciones químicas para formar el producto final. Los reactivos comunes utilizados en estas reacciones incluyen clorofenilamina, metoxibenzaldehído y ácido cianoacético. Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y catalizadores como el ácido p-toluensulfónico.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas avanzadas como la síntesis asistida por microondas y la detección de alto rendimiento puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El compuesto se puede reducir usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, típicamente usando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y agentes alquilantes (por ejemplo, yoduro de metilo). Las condiciones de reacción a menudo implican temperaturas controladas, niveles específicos de pH y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar como resultado la formación de varios derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su uso como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo a diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
4-[(1,2-Dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno: Conocido por su actividad antiviral.
6-Amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato: Exhibe propiedades antivirales.
4-Alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida: Investigado por actividad antiviral.
Unicidad
6-({2-[(4-clorofenil)amino]-2-oxoetil}sulfanil)-5-ciano-4-(4-metoxifenil)-2-metil-N-fenilpiridina-3-carboxamida es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C29H23ClN4O3S |
|---|---|
Peso molecular |
543.0 g/mol |
Nombre IUPAC |
6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H23ClN4O3S/c1-18-26(28(36)34-21-6-4-3-5-7-21)27(19-8-14-23(37-2)15-9-19)24(16-31)29(32-18)38-17-25(35)33-22-12-10-20(30)11-13-22/h3-15H,17H2,1-2H3,(H,33,35)(H,34,36) |
Clave InChI |
OQGRSKGSCWEJTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)



![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)
![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
